molecular formula C13H8F3N2NaO2 B2784233 Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate CAS No. 1147383-19-4

Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate

Cat. No.: B2784233
CAS No.: 1147383-19-4
M. Wt: 304.204
InChI Key: AFGLFUKFCLULLV-UHFFFAOYSA-M
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Description

Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate is a synthetic organic compound that features a trifluoromethyl group, an imidazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction between a phenylboronic acid and a halogenated imidazole derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as Ruppert-Prakash reagent (CF3TMS) in the presence of a base.

    Formation of the Enolate: The final step involves the formation of the enolate by deprotonation of the corresponding ketone with a strong base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring or the phenyl group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the imidazole or phenyl group.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science: It can be incorporated into polymers or used as a building block for advanced materials.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its imidazole ring.

    Protein Binding: It can be used in studies of protein-ligand interactions.

Medicine

    Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals.

    Diagnostics: It can be used in the development of diagnostic agents.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Agriculture: It may have applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate likely involves interactions with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate: A similar compound with slight variations in the substituents.

    4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate: Lacks the sodium ion.

    4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-ol: The enolate is replaced with an alcohol group.

Uniqueness

The presence of the trifluoromethyl group and the imidazole ring in this compound makes it unique in terms of its chemical reactivity and potential applications. The trifluoromethyl group imparts stability and lipophilicity, while the imidazole ring can participate in a variety of chemical interactions.

Properties

IUPAC Name

sodium;(Z)-1,1,1-trifluoro-4-(4-imidazol-1-ylphenyl)-4-oxobut-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2.Na/c14-13(15,16)12(20)7-11(19)9-1-3-10(4-2-9)18-6-5-17-8-18;/h1-8,20H;/q;+1/p-1/b12-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGLFUKFCLULLV-OZLKFZLXSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)[O-])N2C=CN=C2.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C(/C(F)(F)F)\[O-])N2C=CN=C2.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147383-19-4
Record name sodium 1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate
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